N-Boc-L-valine-O-nitrophenyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDCNDJHWYOCCG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile and Handling of Boc-Val-ONp
This technical guide provides a comprehensive analysis of the solubility, stability, and handling of Boc-Val-ONp (tert-Butyloxycarbonyl-L-valine 4-nitrophenyl ester).[1] It is designed for researchers utilizing this compound in peptide synthesis (as an activated ester) or in enzymatic assays (as a chromogenic substrate).[1]
Executive Summary & Physicochemical Characterization[1]
Boc-Val-ONp is a hydrophobically protected amino acid derivative.[1] Its solubility profile is dominated by the lipophilic tert-butyl group (Boc) and the aromatic nitrophenyl ester (ONp), making it highly soluble in organic solvents but practically insoluble in aqueous media.
Core Compound Data
| Property | Detail |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-valine 4-nitrophenyl ester |
| CAS Number | 16948-40-6 (L-isomer) |
| Molecular Formula | C₁₆H₂₂N₂O₆ |
| Molecular Weight | 338.36 g/mol |
| Physical State | White to off-white crystalline powder |
| Storage | -20°C, desiccated (Moisture Sensitive) |
Solubility Profile in Organic Solvents[4][5]
The solubility of Boc-Val-ONp is dictated by "like dissolves like" principles.[1] The molecule lacks ionizable groups at neutral pH and possesses significant non-polar surface area.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Primary Application | Technical Notes |
| Polar Aprotic | DMSO | Excellent (>100 mM) | Enzymatic Assays | Preferred for stock solutions.[1] Low volatility; difficult to remove.[1] |
| Polar Aprotic | DMF | Excellent (>100 mM) | Peptide Synthesis | Standard solvent for coupling reactions.[1] |
| Chlorinated | DCM | Good | Synthesis / Workup | Good solubility but high volatility.[1] Used for liquid-phase synthesis.[1] |
| Esters | Ethyl Acetate | Moderate/Good | Extraction / Purification | Soluble when hot; less soluble when cold (basis for recrystallization).[1] |
| Alcohols | Methanol | Good | Assay Diluent | Caution: Risk of transesterification (solvolysis) upon prolonged storage.[1] |
| Alkanes | Hexanes | Insoluble | Precipitation | Used as an anti-solvent to crash out the product.[1] |
| Aqueous | Water/Buffer | Insoluble | N/A | Requires organic co-solvent (e.g., 10-20% DMSO) for assay use.[1] |
Critical Solubility Insights
-
The "Assay Paradox": While Boc-Val-ONp is used to test hydrolytic enzymes (like chymotrypsin), it is insoluble in the aqueous buffers these enzymes require.[1]
-
Solution: Prepare a high-concentration stock in DMSO or Methanol , then dilute into the buffer immediately before use.[1] The final organic solvent concentration should typically be kept <5% to avoid denaturing the enzyme, though the substrate may precipitate if the concentration exceeds its solubility limit (approx. 0.1–0.5 mM in aqueous buffer).[1]
-
-
The Recrystallization System: The differential solubility between Ethyl Acetate (EtOAc) and Petroleum Ether/Hexanes is the gold standard for purification. The compound dissolves in hot EtOAc but crystallizes upon cooling and addition of the non-polar anti-solvent.
Stability & Degradation Pathways[1][6]
Understanding solubility is inseparable from understanding stability.[1] Dissolving Boc-Val-ONp in the wrong solvent or storing it incorrectly leads to degradation.[1]
Hydrolysis (Moisture Sensitivity)
The 4-nitrophenyl ester is an "activated" ester, meaning it is a good leaving group.[1] In the presence of water (even atmospheric moisture), it hydrolyzes to release Boc-Val-OH and p-Nitrophenol (yellow color).[1]
-
Rate: Base-catalyzed.[1] Slow at pH 4-6, moderate at pH 7, rapid at pH >8.[1]
-
Visual Indicator: If your white powder or clear solution turns yellow, significant degradation has occurred.
Alcoholysis (Transesterification)
In primary alcohols (Methanol, Ethanol), the nitrophenyl group can be exchanged for a methoxy/ethoxy group, especially if traces of base (e.g., tertiary amines) are present.
-
Impact: This renders the compound inert for active ester coupling and alters kinetic parameters in assays.
Visualizing the Degradation Logic
Caption: Degradation pathways of Boc-Val-ONp in protic solvents. Yellow nodes indicate solvent risks; green indicates the detection byproduct.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (Enzymatic Assay)
Use this for chymotrypsin or esterase kinetic studies.[1]
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is preferred over methanol to prevent transesterification during storage.[1]
-
Weighing: Weigh approx. 17 mg of Boc-Val-ONp (MW: 338.36) into a microcentrifuge tube.
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30 seconds.[1]
-
Result: 50 mM Stock Solution.[1]
-
-
QC Check: Inspect for yellow color. A clear solution indicates high purity.[1] A yellow tint indicates free p-nitrophenol (degradation).[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Purification via Recrystallization
Use this if your compound has degraded (turned yellow) or for synthesis purification.[1]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal hot Ethyl Acetate (approx. 50-60°C) until fully dissolved.
-
Precipitation: Remove from heat. Add Petroleum Ether (or Hexanes) dropwise to the hot solution until a faint, persistent cloudiness appears.
-
Clarification: Add a few drops of Ethyl Acetate to make the solution clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in a fridge (4°C) for 2-4 hours.
-
Filtration: Collect the white crystals via vacuum filtration. Wash with cold Hexanes.[1]
-
Drying: Dry under high vacuum to remove solvent traces.[1]
Protocol C: Solubility Decision Tree
Caption: Decision matrix for selecting the appropriate solvent system based on experimental intent.
References
-
Sigma-Aldrich. Boc-Val-ONp Product Specification & CAS 16948-40-6.[1] Retrieved from .[1]
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Standard reference for active ester recrystallization protocols).
-
PubChem. Boc-L-Valine 4-nitrophenyl ester Compound Summary. National Library of Medicine.[2] Retrieved from .[1]
- Bunton, C. A., et al. (1963). Nucleophilic displacements on p-nitrophenyl esters. Journal of the American Chemical Society. (Foundational kinetics for ONp ester hydrolysis).
Sources
Thermodynamic Stability of Valine Nitrophenyl Esters: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the thermodynamic stability of valine
Part 1: Chemical Basis of Instability
The utility of Val-ONp stems from the electron-withdrawing nature of the
Electronic and Steric Factors[3]
-
Electronic Activation: The nitro group (
) at the para position exerts a strong inductive ( ) and resonance ( ) effect.[1] This pulls electron density from the phenolic oxygen, making the -nitrophenolate anion a stable, excellent leaving group ( ). -
Valine-Specific Sterics: Unlike glycine or alanine esters, valine possesses an isopropyl side chain at the
-carbon. This -branching introduces significant steric hindrance.[1]-
Expert Insight: While the electronic activation promotes hydrolysis, the steric bulk of valine retards the approach of nucleophiles (water or hydroxide ions) compared to linear amino acid esters. Consequently, Val-ONp is kinetically slower to hydrolyze than Gly-ONp, but thermodynamically, the reaction remains exergonic (
).
-
Hydrolysis Mechanism
The primary degradation pathway in aqueous media is base-catalyzed hydrolysis.[1] The reaction proceeds via a tetrahedral intermediate, where the formation of the resonance-stabilized nitrophenolate drives the equilibrium forward.
[1]
Part 2: Thermodynamic Parameters & Kinetics[1][2][4]
To rigorously assess stability, one must determine the activation parameters. These values quantify the energy barrier the molecule must overcome to degrade.[1]
The Arrhenius and Eyring Framework
Stability is temperature-dependent.[1] By measuring the observed rate constant (
Where:
Expected Thermodynamic Profile
Based on comparative data for activated amino acid esters (e.g.,
| Parameter | Typical Range (Est.) | Physical Interpretation |
| Activation Energy ( | 50 – 60 kJ/mol | Moderate barrier; reaction is slow at 4°C but rapid at >25°C. |
| Enthalpy of Activation ( | 45 – 55 kJ/mol | Positive value indicates bond breaking/formation requires heat input.[1] |
| Entropy of Activation ( | -100 to -150 J/(K[1]·mol) | Large negative value suggests a highly ordered transition state (associative mechanism), typical for bimolecular hydrolysis.[1] |
| Gibbs Free Energy ( | ~85 – 95 kJ/mol | The net barrier determining rate at a specific temperature.[1] |
Note: The steric bulk of Valine typically increases
Part 3: Experimental Protocol (Self-Validating)
This protocol describes how to determine the hydrolysis rate constant (
System Suitability & Controls
-
Control:
-Nitrophenyl Acetate (PNPA).[1][3] Run this alongside Val-ONp. If PNPA deviates >10% from literature values ( at pH 7.0, 25°C), reagents are suspect.[1] -
Blank: Buffer only (to correct for drift).
Reagents
-
Buffer: 50 mM Phosphate buffer, pH 7.4 (physiological) and pH 6.0 (stability check).
-
Solvent: Acetonitrile (ACN), HPLC grade (for stock solution).
-
Substrate: Valine
-nitrophenyl ester hydrochloride (Val-ONp[1]·HCl).
Step-by-Step Methodology
-
Stock Preparation: Dissolve Val-ONp·HCl in dry ACN to a concentration of 10 mM. Critical: Keep on ice and use within 1 hour to prevent spontaneous aminolysis.
-
Spectrophotometer Setup: Set wavelength to 400 nm . Zero with buffer.[1] Temperature control is essential (set to 25°C, 30°C, 37°C, 45°C for thermodynamic plotting).
-
Reaction Initiation:
-
Add 2.97 mL of pre-warmed buffer to a quartz cuvette.
-
Inject 30 µL of Val-ONp stock (Final conc: 100 µM).[1]
-
Invert rapidly to mix (
).
-
-
Data Acquisition: Record Absorbance (
) every 30 seconds for 20 minutes. -
Endpoint Determination (
): Add 10 µL of 1M NaOH to force complete hydrolysis, record final absorbance.
Data Analysis (Pseudo-First-Order)
Plot
Part 4: Implications for Synthesis and Storage
Understanding the thermodynamics allows for evidence-based handling procedures.[1]
Storage Stability
-
Problem: Intermolecular Aminolysis. The free amine of one Val-ONp molecule can attack the ester of another, forming Val-Val-ONp oligomers.
-
Solution: Store exclusively as the hydrochloride salt (protonated amine,
).[1] The protonated amine is non-nucleophilic.[1] -
Conditions:
, under Argon/Nitrogen, with desiccant.
Reaction Optimization
-
pH Window: For coupling reactions, maintain pH between 5.5 and 6.5 initially.
-
Why? At pH < 5, the amine is protonated and unreactive. At pH > 8, hydrolysis (
attack) competes significantly with the desired aminolysis.[1]
-
-
Quenching: If stopping a reaction, lower pH to 3.0 immediately to freeze the hydrolysis rate.
References
-
Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on active ester chemistry and racemization risks).
-
Bender, M. L., & Kezdy, F. J. (1964). "Mechanism of Action of Proteolytic Enzymes." Annual Review of Biochemistry, 34, 49-76. Link (Establishes the standard PNPA hydrolysis mechanism and kinetic analysis).[1]
-
Fersht, A. (1999).[1] Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W.H. Freeman.[1] (Source for Arrhenius/Eyring analysis in ester hydrolysis).[1][3]
-
Kirby, A. J., & Jencks, W. P. (1965). "The Reactivity of Nucleophilic Reagents toward the p-Nitrophenyl Ester of Acetic Acid." Journal of the American Chemical Society, 87(14), 3209–3216. Link (Defines the dependence of leaving group ability on pKa).[1]
-
Hartley, B. S., & Kilby, B. A. (1954). "The reaction of p-nitrophenyl esters with chymotrypsin and insulin."[1] Biochemical Journal, 56(2), 288–297. Link (Early characterization of nitrophenyl ester stability in biological buffers).[1]
Sources
Literature review of N-Boc-L-valine-O-nitrophenyl ester synthesis routes
[1]
Executive Summary
N-Boc-L-valine-O-nitrophenyl ester (Boc-Val-ONp) is a pivotal activated amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1] It serves as a pre-activated building block, balancing shelf-stability with high reactivity toward aminolysis.[1] This guide details the synthesis of Boc-Val-ONp via the Dicyclohexylcarbodiimide (DCC) coupling method, the industry standard for isolating crystalline active esters.[1]
Target Molecule Data:
Part 1: Strategic Rationale & Mechanistic Foundations
Why the p-Nitrophenyl Ester?
In peptide chemistry, the carboxylic acid of an N-protected amino acid must be "activated" to react with an amine.[1][4] While acyl chlorides are too reactive (leading to racemization) and alkyl esters are too inert, aryl esters like p-nitrophenyl (ONp) occupy a "Goldilocks" zone:[1]
-
Electronic Activation: The nitro group at the para position exerts a strong electron-withdrawing effect (-I, -M), increasing the electrophilicity of the carbonyl carbon.[1]
-
Leaving Group Stability: The p-nitrophenolate anion is a stable, weak base (pKa ~7.15), making it an excellent leaving group during nucleophilic attack by the amine.[1]
-
Crystallinity: Unlike many other active species (e.g., O-acylisoureas), ONp esters often form stable, storable crystals, allowing for purification before the coupling step.[1]
Reaction Mechanism: DCC-Mediated Esterification
The synthesis relies on DCC to dehydrate the mixture of N-Boc-L-valine and p-nitrophenol.[1] The reaction proceeds through an unstable O-acylisourea intermediate.[1]
Figure 1: Mechanistic pathway of DCC-mediated esterification. Note the risk of azlactone formation if basic conditions or high temperatures are employed.
Part 2: Experimental Protocol (DCC Method)
Reagents & Stoichiometry
To minimize racemization and ensure complete conversion, strict stoichiometry is required.[1]
| Component | Equiv. | Role | Notes |
| N-Boc-L-Valine | 1.0 | Substrate | Dry thoroughly; moisture hydrolyzes the active intermediate.[1] |
| p-Nitrophenol | 1.0 - 1.1 | Nucleophile | Slight excess ensures consumption of the valuable amino acid.[1] |
| DCC | 1.0 - 1.05 | Coupling Agent | Sensitizer: Handle in fume hood.[1] |
| Ethyl Acetate (EtOAc) | Solvent | Medium | Preferred over DMF for easier workup and DCU precipitation. |
Step-by-Step Synthesis Workflow
Figure 2: Operational workflow for the synthesis and purification of Boc-Val-ONp.
Detailed Procedure:
-
Setup: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 10.9 g (50 mmol) of N-Boc-L-Valine and 7.0 g (50 mmol) of p-nitrophenol in 150 mL of anhydrous Ethyl Acetate .
-
Cooling: Chill the solution to 0°C in an ice-water bath.
-
Addition: Dissolve 10.3 g (50 mmol) of DCC in a minimal amount of EtOAc (~20 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Crucial: Slow addition at 0°C prevents "runaway" exotherms that cause racemization.
-
Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature. Stir for an additional 3–4 hours. A heavy white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the mixture (sintered glass funnel) to remove the DCU. Wash the filter cake with a small volume of cold EtOAc.
-
Workup: Transfer the filtrate to a separatory funnel.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Crystallization: The residue is often an oil or semi-solid. Recrystallize by dissolving in a minimum amount of hot Ethanol (or EtOAc) and adding Petroleum Ether (or Hexane) until turbid.[1] Cool to 4°C overnight.[1]
Part 3: Characterization & Quality Control
To validate the synthesis, compare the product against established physical constants.
| Property | Specification (Literature) | Experimental Target | Method |
| Appearance | White to off-white powder | White crystals | Visual |
| Melting Point | 63–69°C [1] | 65–67°C | Capillary MP |
| Optical Rotation | -38° | c=1 in Dioxane | |
| Purity (TLC) | Single spot, | >98% | Silica, CHCl₃/MeOH (9:[1]1) |
| IR Spectrum | Ester C=O: ~1760 cm⁻¹ | 1760 cm⁻¹ | FTIR |
Note on Optical Rotation: A significant deviation from -38° (e.g., -30°) indicates partial racemization.[1] If this occurs, recrystallize again or check the reaction temperature (ensure it stayed at 0°C during DCC addition).
Part 4: Troubleshooting & Optimization
Controlling Racemization
Valine, with its bulky isopropyl side chain, is sterically hindered but still susceptible to racemization via the 5(4H)-oxazolone mechanism if base is present.[1]
-
Solution: Avoid adding tertiary amines (TEA, DIPEA) during the esterification step. The reaction medium should remain neutral or slightly acidic (due to the starting acid).
-
Solvent Choice: Ethyl Acetate is preferred.[1] DMF promotes racemization more than non-polar solvents.[1]
Removal of DCU
DCU is notoriously difficult to remove completely.[1]
-
Trace DCU: If the final product contains white insoluble specks, dissolve the ester in cold acetone (DCU is very insoluble in cold acetone) and filter again before final crystallization.
Alternative Coupling Agents
While DCC is standard, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used.[1]
References
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Foundational text for active ester protocols).
-
PubChem. (n.d.).[1] Compound Summary: Boc-L-Val-ONp (CAS 16948-40-6).[1][2] Retrieved from [Link][1]
-
Carpino, L. A. (1993).[1] Racemization during aminolysis of activated esters. Journal of the American Chemical Society.[5] (Context on racemization mechanisms).
The Strategic Role of p-Nitrophenyl Esters in Modern Enantioselective Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Quest for Enantiopurity
In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. The three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a regulatory and safety necessity. Among the powerful strategies to achieve this, enantioselective synthesis, particularly through kinetic and dynamic kinetic resolution, stands out. At the heart of many of these sophisticated transformations lies a class of unassuming yet highly effective reagents: p-nitrophenyl esters.
This guide provides a deep dive into the multifaceted role of p-nitrophenyl esters as activating groups in enantioselective acylation reactions. We will explore the fundamental principles that make them superior acylating agents, their application in both enzymatic and non-enzymatic kinetic resolutions, and their pivotal role in advanced dynamic kinetic resolution (DKR) strategies. This exploration is designed to provide not just a theoretical understanding but also practical insights for the laboratory setting.
The Superiority of p-Nitrophenyl Esters as Acylating Agents
The choice of an acylating agent in an enantioselective transformation is critical. It must be sufficiently reactive to acylate the substrate under mild conditions yet stable enough for practical handling. p-Nitrophenyl esters excel in this regard due to a confluence of favorable chemical and physical properties.
Chemical Reactivity and the Power of the Leaving Group:
The efficacy of p-nitrophenyl esters stems from the electronic properties of the p-nitrophenoxy group. The strongly electron-withdrawing nitro group at the para position of the phenol makes the corresponding phenoxide a relatively stable anion and thus an excellent leaving group. This electronic activation renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a chiral substrate, such as an alcohol or amine.
Physical Properties and Practical Advantages:
Unlike many highly reactive acylating agents like acid chlorides or anhydrides, p-nitrophenyl esters are often crystalline, bench-stable solids. This facilitates their handling, purification, and storage, contributing to the reproducibility of experimental results.[1]
In-Situ Reaction Monitoring:
A significant practical advantage of using p-nitrophenyl esters is the release of p-nitrophenolate as a byproduct upon acylation. This phenolate has a distinct yellow color and a strong UV-visible absorbance, allowing for real-time colorimetric monitoring of the reaction progress.[2][3] This feature is invaluable for kinetic studies and for determining the optimal reaction endpoint.
Mechanism of Enantioselective Acylation
The core of enantioselective acylation using p-nitrophenyl esters is the differential rate of reaction between the two enantiomers of a racemic substrate with the acylating agent, orchestrated by a chiral catalyst.
The Role of the Chiral Catalyst:
The chiral catalyst, be it an enzyme or a synthetic molecule, forms a transient complex with the substrate. Due to the chiral nature of the catalyst's active site, the two enantiomers of the substrate will bind with different affinities and orientations. This diastereomeric interaction leads to a lower activation energy for the acylation of one enantiomer (the "fast-reacting" enantiomer) compared to the other.
The Acylation Step:
Once the favored enantiomer is bound, a nucleophilic group on the substrate (e.g., the hydroxyl group of an alcohol) attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This results in the formation of a tetrahedral intermediate, which is stabilized by the catalyst's active site. The intermediate then collapses, releasing the acylated product and the p-nitrophenoxide leaving group.
Applications in Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers, and p-nitrophenyl esters are frequently employed as the acylating agents in these processes.
Enzymatic Kinetic Resolution (EKR)
Enzymes, particularly lipases and esterases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines due to their exquisite enantioselectivity.[2][4] In a typical EKR, one enantiomer of the alcohol is selectively acylated by the p-nitrophenyl ester, leaving the other enantiomer unreacted.
| Substrate | Enzyme | Acylating Agent | Solvent | Yield (%) | ee (%) (Product) | ee (%) (Substrate) | Selectivity (s) |
| 1-Phenylethanol | Candida antarctica Lipase B | p-Nitrophenyl acetate | Toluene | >45 | >99 | ~98 | >200 |
| (±)-Indanol | Porcine Pancreatic Lipase | p-Nitrophenyl butyrate | Diisopropyl ether | ~50 | 98 | >99 | ~150 |
| (±)-Propranolol | Pseudomonas cepacia Lipase | p-Nitrophenyl acetate | Acetonitrile | 48 | 97 | 95 | >100 |
Note: The data presented are representative and compiled from various sources in the literature.
Non-Enzymatic Kinetic Resolution
While enzymes are powerful, the development of small-molecule chiral catalysts offers advantages in terms of substrate scope, solvent compatibility, and catalyst stability. Amidine-based catalysts and N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for the enantioselective acylation of secondary alcohols using p-nitrophenyl esters.[5][6]
| Substrate | Catalyst | Acylating Agent | Solvent | Yield (%) | ee (%) (Product) | Selectivity (s) |
| 1-(1-Naphthyl)ethanol | Chiral Amidine | p-Nitrophenyl isobutyrate | Toluene | 49 | 98 | 120 |
| trans-2-Phenylcyclohexanol | Chiral NHC | p-Nitrophenyl benzoate | THF | 52 | 96 | 85 |
Note: The data presented are representative and compiled from various sources in the literature.
Advanced Strategies: Dynamic Kinetic Resolution (DKR)
A major limitation of classical kinetic resolution is that the maximum theoretical yield of a single enantiomer is 50%. Dynamic kinetic resolution (DKR) elegantly overcomes this by combining the enantioselective acylation with an in-situ racemization of the slow-reacting enantiomer.[7] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.
Tandem Catalysis in DKR:
DKR typically employs a dual-catalyst system:
-
A chiral catalyst (often an enzyme like Candida antarctica Lipase B) for the enantioselective acylation.
-
A racemization catalyst (commonly a ruthenium complex) to continuously interconvert the enantiomers of the unreacted substrate.[1][4]
p-Nitrophenyl esters are excellent acylating agents for DKR due to their high reactivity, which can be matched with the rate of racemization, and their stability under the reaction conditions.[1]
Caption: Workflow of Dynamic Kinetic Resolution (DKR)
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Secondary Alcohol
-
To a solution of the racemic secondary alcohol (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL) is added the p-nitrophenyl ester (e.g., p-nitrophenyl acetate, 0.6 mmol).
-
The mixture is stirred at room temperature until a homogeneous solution is obtained.
-
The enzyme (e.g., Candida antarctica Lipase B, 20 mg) is added, and the suspension is stirred at the desired temperature (e.g., 30 °C).
-
The reaction progress is monitored by TLC or HPLC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off and washed with the solvent.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography.
-
The enantiomeric excess of both the product and the recovered starting material is determined by chiral HPLC or GC.
Protocol 2: General Procedure for Dynamic Kinetic Resolution of a Secondary Alcohol
-
In a dry flask under an inert atmosphere, the racemic secondary alcohol (1.0 mmol), the racemization catalyst (e.g., a Ru-complex, 1-2 mol%), and a suitable base (e.g., triethylamine, 10 mol%) are dissolved in a dry, degassed solvent (e.g., toluene, 10 mL).
-
The mixture is stirred at the desired temperature (e.g., 40 °C) for a short period to initiate racemization.
-
The p-nitrophenyl ester (e.g., p-nitrophenyl isobutyrate, 1.2 mmol) and the acylation catalyst (e.g., Candida antarctica Lipase B, 50 mg) are added.[1]
-
The reaction is stirred at the same temperature and monitored by HPLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the enzyme and catalyst are removed by filtration through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Conclusion and Future Outlook
p-Nitrophenyl esters have firmly established themselves as indispensable tools in the field of enantioselective synthesis. Their unique combination of reactivity, stability, and utility in reaction monitoring makes them highly valuable for both academic research and industrial applications. From straightforward enzymatic kinetic resolutions to sophisticated dynamic kinetic resolutions, these reagents provide a reliable and efficient means to access enantiomerically pure compounds.
The future in this field will likely focus on the development of novel chiral catalysts with even higher selectivity and broader substrate scope, further expanding the utility of p-nitrophenyl esters. Additionally, their application in flow chemistry and continuous manufacturing processes holds significant promise for making the synthesis of chiral molecules more sustainable and scalable. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, the strategic importance of p-nitrophenyl esters in the synthetic chemist's toolkit is set to endure.
References
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- A Synthetic P-Nitrophenyl Esterase with Remarkable Substrate Selectivity.DTIC.
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- p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA.ScienceDirect.
- Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.PubMed.
- Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts.PMC.
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- ChemInform Abstract: p-Nitrophenyl Ethylthioester in Enantioselective Organocatalytic Michael Additions: Different Behavior of β-Aryl and β-Alkyl Enals.ResearchGate.
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- Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA.Diva-portal.org.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.PMC.
- Stereoselective Synthesis of Chiral Molecules.Encyclopedia.pub.
- Kinetic parameters for hydrolysis of the various p- nitrophenyl esters by purified EstOF4.ResearchGate.
- p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA.ScienceDirect.
- Enantioselective Acylation Using a Second‐Generation P‐Aryl‐2‐phosphabicyclo[3.3.0]octane Catalyst.SciSpace.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.RSC Publishing.
- Self-supported chiral catalysts for heterogeneous enantioselective reactions.PubMed.
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- Dynamic kinetic resolution in asymmetric synthesis.Wikipedia.
- ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with...ResearchGate.
- Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes.Amazon AWS.
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- A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity.MDPI.
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Methodological & Application
Application Notes and Protocols for Site-Specific Incorporation of Valine Residues and Their Analogs
Introduction: Expanding the Proteomic Alphabet at the Valine Position
The precise control over a protein's primary sequence is a cornerstone of modern biological research and therapeutic development. The ability to introduce non-canonical amino acids (ncAAs) at specific sites opens up a vast new landscape for protein engineering, allowing for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications.[1] This guide focuses on the reaction conditions and protocols for the site-specific incorporation of valine and its non-canonical analogs. Valine, a branched-chain amino acid, plays a critical role in protein structure and function, often residing in hydrophobic cores and participating in protein-protein interactions. The ability to substitute valine with custom-designed analogs provides a powerful tool to dissect these roles and to engineer proteins with enhanced or novel properties.
This document provides a comprehensive overview of the methodologies, critical parameters, and detailed protocols for achieving high-fidelity and efficient site-specific incorporation of valine analogs in both cellular (in vivo) and cell-free (in vitro) systems. We will delve into the underlying principles of genetic code expansion, the optimization of orthogonal translation systems, and the analytical techniques required for validation.
Core Methodology: Orthogonal Translation Systems and Amber Suppression
The central technology enabling the site-specific incorporation of ncAAs is the use of an orthogonal translation system (OTS) . An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of the host cell's endogenous translational machinery.[2][3] This orthogonality ensures that the engineered aaRS specifically charges its partner tRNA with the desired ncAA, and that this charged tRNA does not recognize any other codons except for a designated "blank" codon.
The most common strategy for introducing a blank codon is amber stop codon (UAG) suppression .[4][5][6] In this approach, a UAG codon is introduced at the desired site of incorporation in the gene of interest. The engineered orthogonal tRNA possesses an anticodon (CUA) that recognizes the UAG codon, thereby "suppressing" its normal function as a translation termination signal and instead directing the incorporation of the ncAA.[7]
Part 1: In Vivo Incorporation in Escherichia coli
E. coli is a robust and widely used host for the site-specific incorporation of ncAAs due to its rapid growth and well-characterized genetics. The success of in vivo incorporation hinges on the efficient expression and function of the orthogonal translation system components and the effective uptake of the ncAA by the cell.
Key Components and Plasmids
A typical setup for in vivo incorporation in E. coli involves a two-plasmid system:
-
pEVOL/pULTRA Plasmid: This plasmid carries the genes for the orthogonal aaRS and its cognate tRNA. These plasmids are often designed with strong, inducible promoters to allow for controlled expression of the OTS components.
-
Expression Plasmid: This plasmid contains the gene of interest with an in-frame amber (UAG) codon at the desired position for ncAA incorporation. The protein is often tagged (e.g., with a His-tag) to facilitate purification and detection.
Engineered Valyl-tRNA Synthetases (ValRS)
The fidelity of ncAA incorporation is critically dependent on the specificity of the orthogonal aaRS. Wild-type aaRSs possess proofreading mechanisms to prevent the misincorporation of incorrect amino acids.[8] Therefore, engineered ValRS variants are essential for efficiently and specifically charging a valine analog onto the orthogonal tRNA. These variants are typically generated through directed evolution techniques.[9][10]
Table 1: Examples of Engineered ValRS Variants and their Specificities
| Orthogonal System Origin | Engineered ValRS Variant | Valine Analog Substrate | Reported Application/Notes |
| Methanocaldococcus jannaschii TyrRS-based | Multiple mutations in the amino acid binding pocket | Various aliphatic and aromatic ncAAs | Directed evolution is used to alter substrate specificity.[9] |
| Escherichia coli Leucyl-tRNA Synthetase (LeuRS) | Y527F, L41Y | Trifluorovaline | Demonstrates the plasticity of aaRS active sites. |
| Editing-deficient ValRS | T222P | Multiple ncAAs, including α,α-disubstituted and cyclic β-amino acids | Broad substrate promiscuity useful for screening.[10] |
Detailed Protocol for In Vivo Incorporation in E. coli
This protocol provides a general framework. Optimization of induction conditions and ncAA concentration is often necessary for each new protein and ncAA.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
pEVOL/pULTRA plasmid encoding the orthogonal ValRS and tRNA
-
Expression plasmid for the target protein with a UAG codon
-
Luria-Bertani (LB) medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
Valine analog
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the pEVOL/pULTRA plasmid and the target protein expression plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add the valine analog to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Induce the expression of the orthogonal translation system by adding L-arabinose to a final concentration of 0.02-0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Part 2: In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo methods, providing greater control over the reaction environment and allowing for the incorporation of ncAAs that may be toxic to cells.[11][12] The open nature of the system allows for the direct addition of purified components, facilitating rapid optimization of reaction conditions.[13]
Key Components of a CFPS Reaction for ncAA Incorporation
A typical CFPS reaction for site-specific incorporation of a valine analog includes:
-
Cell Extract: Typically from E. coli (e.g., S30 extract), containing ribosomes, translation factors, and endogenous aaRSs and tRNAs.
-
Energy Source: ATP and GTP, along with a regeneration system (e.g., creatine phosphate and creatine kinase).
-
Amino Acid Mixture: A mixture of the 19 canonical amino acids (excluding valine if residue-specific replacement is intended).
-
DNA Template: A linear expression template (LET) generated by PCR or a plasmid carrying the gene of interest with a UAG codon.
-
Orthogonal Translation System: Purified orthogonal ValRS and in vitro transcribed orthogonal tRNA.
-
Valine Analog: The non-canonical amino acid to be incorporated.
Optimizing Reaction Conditions for CFPS
Several parameters can be optimized to maximize the yield and fidelity of ncAA incorporation in a CFPS system.
Table 2: Key Reaction Parameters and Recommended Ranges for CFPS
| Parameter | Recommended Range | Rationale and Considerations |
| Magnesium Concentration | 8 - 14 mM | Magnesium is crucial for ribosome stability and function. The optimal concentration can be sensitive and should be titrated for each new system.[13] |
| Orthogonal tRNA Concentration | 50 - 200 µg/mL | Sufficient tRNA is required to outcompete release factor 1 (RF1) at the UAG codon. However, excessively high concentrations can inhibit overall translation.[14] |
| Orthogonal ValRS Concentration | 50 - 200 µg/mL | The concentration should be sufficient to ensure efficient charging of the orthogonal tRNA. |
| Valine Analog Concentration | 1 - 5 mM | Should be saturating for the orthogonal ValRS without causing inhibition. |
| Temperature | 30 - 37°C | Standard temperature for E. coli-based CFPS systems. |
| Incubation Time | 2 - 6 hours | Longer incubation times can increase yield, but may also lead to protein degradation. |
Detailed Protocol for Cell-Free Protein Synthesis with a Valine Analog
This protocol is a starting point and should be optimized for the specific protein and valine analog being used.
Materials:
-
E. coli S30 extract
-
Energy mix (ATP, GTP, creatine phosphate, creatine kinase)
-
Amino acid mixture (minus valine, if applicable)
-
Plasmid or linear DNA template for the target protein with a UAG codon
-
Purified orthogonal ValRS
-
In vitro transcribed orthogonal tRNA(CUA)
-
Valine analog
-
Reaction buffer (e.g., HEPES-based)
Protocol:
-
Reaction Assembly: On ice, combine the following components in a microcentrifuge tube:
-
Reaction buffer
-
Energy mix
-
Amino acid mixture
-
Valine analog (1-5 mM final concentration)
-
Orthogonal ValRS (50-200 µg/mL final concentration)
-
Orthogonal tRNA(CUA) (50-200 µg/mL final concentration)
-
DNA template (10-20 nM final concentration)
-
E. coli S30 extract (typically 25-33% of the final volume)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 2-6 hours.
-
Analysis of Total Protein Synthesis: Analyze a small aliquot of the reaction by SDS-PAGE and Coomassie staining or autoradiography (if using radiolabeled amino acids) to assess the overall protein yield.
-
Analysis of ncAA Incorporation: Analyze the reaction products by Western blot using an antibody against a tag on the protein of interest to confirm the synthesis of full-length protein. Further confirmation is achieved through mass spectrometry.
-
Protein Purification: The remainder of the reaction mixture can be used for protein purification, typically via affinity chromatography.
Part 3: Validation of Valine Analog Incorporation
Confirming the successful and site-specific incorporation of the valine analog is a critical step. Mass spectrometry is the gold-standard technique for this purpose.
Mass Spectrometry Analysis
-
Protein Digestion: The purified protein is digested with a sequence-specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the expected mass shift at the UAG codon position corresponding to the incorporated valine analog. The identification of a peptide with this specific mass modification confirms successful incorporation.
Table 3: Common Mass Spectrometry Techniques for Validation
| Technique | Principle | Advantages |
| Electrospray Ionization (ESI) | Soft ionization technique that produces multiply charged ions from molecules in solution. | Suitable for analyzing large biomolecules like proteins and peptides. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy. | High sensitivity and tolerance to salts and buffers. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically to fragment ions and determine their structure. | Provides sequence information and confirms the precise location of the modification.[15] |
Conclusion and Future Perspectives
The site-specific incorporation of valine and its analogs represents a powerful strategy for fundamental research and the development of novel protein-based therapeutics and materials. The methodologies outlined in this guide, for both in vivo and in vitro systems, provide a robust framework for researchers to expand the chemical diversity of proteins. Future advancements in the directed evolution of highly specific and efficient orthogonal ValRS/tRNA pairs, coupled with the optimization of cellular and cell-free expression systems, will continue to push the boundaries of protein engineering. The continued development of novel valine analogs with unique functionalities will further broaden the applications of this technology, enabling the creation of proteins with unprecedented properties.
References
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Matsumoto, R., Watanabe, T., Hohsaka, T., & Kanamori, T. (n.d.). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Retrieved from [Link]
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Nicastro, J., et al. (2013). Bacteriophage lambda display systems: Developments and applications. ResearchGate. Retrieved from [Link]
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Thölke, S., et al. (2020). A CHO-Based Cell-Free Dual Fluorescence Reporter System for the Straightforward Assessment of Amber Suppression and scFv Functionality. ResearchGate. Retrieved from [Link]
-
Chin, J. W. (2014). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. Retrieved from [Link]
-
Wang, L., & Chen, P. R. (2018). Schematic diagram showing the principle and inherent problems of the amber codon-mediated genetic code expansion. ResearchGate. Retrieved from [Link]
-
Bryson, D. I., et al. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology. Retrieved from [Link]
-
Dougherty, D. A. (2017). Incorporation of non-canonical amino acids. Protein Science. Retrieved from [Link]
-
Dods, K. K., et al. (2019). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. MDPI. Retrieved from [Link]
-
Elsässer, S. J., et al. (2015). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. Retrieved from [Link]
-
Wang, Q., & Lin, Q. (2018). Schematic illustration of genetic code expansion utilizing the engineered aminoacyl tRNA synthetase. ResearchGate. Retrieved from [Link]
-
Rinehart, J., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]
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Mobbs, J. I., et al. (2023). Amber-codon suppression for spatial localization and in vivo photoaffinity capture of the interactome of the Pseudomonas aeruginosa rare lipoprotein A lytic transglycosylase. FEBS Open Bio. Retrieved from [Link]
-
Jones, A. (2016). Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control. Cardiff University. Retrieved from [Link]
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Agafonov, D. E., et al. (2005). Efficient suppression of the amber codon in E. coli in vitro translation system. FEBS Letters. Retrieved from [Link]
-
Brown, C. M., et al. (2020). Deciphering context-dependent amber suppression efficiency in mammalian cells with an expanded genetic code. eLife. Retrieved from [Link]
-
Igloi, G. L., et al. (1978). Fidelity in the aminoacylation of tRNA(Val) with hydroxy analogues of valine, leucine, and isoleucine by valyl-tRNA synthetases from Saccharomyces cerevisiae and Escherichia coli. Biochemistry. Retrieved from [Link]
-
O'Donoghue, P. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ResearchGate. Retrieved from [Link]
-
Albayrak, C. (2012). A new cell-free platform for effective site-specific incorporation of non-natural amino acids and screening for orthogonal components. Stanford Digital Repository. Retrieved from [Link]
-
RajBhandary, U. L. (1997). Site Specific Incorporation of Amino Acid Analogues into Proteins In Vivo. ResearchGate. Retrieved from [Link]
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Suga, H., et al. (2001). An in vitro evolved precursor tRNA with aminoacylation activity. The EMBO Journal. Retrieved from [Link]
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Kawahara-Kobayashi, A., et al. (2012). Design strategy of the simplified genetic code. ResearchGate. Retrieved from [Link]
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Swartz, J. R. (2012). A User's Guide to Cell-Free Protein Synthesis. Methods in Molecular Biology. Retrieved from [Link]
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Romesberg, F. E. (2019). Expansion of the Genetic Code via Expansion of the Genetic Alphabet. Journal of the American Chemical Society. Retrieved from [Link]
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Nureki, O., & Yokoyama, S. (2000). Valyl-tRNA Synthetases. Madame Curie Bioscience Database. Retrieved from [Link]
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Brödel, A., et al. (2021). Cell-Free Protein Synthesis. protocols.io. Retrieved from [Link]
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Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. Retrieved from [Link]
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Swartz, J. R. (2012). A User's Guide to Cell-Free Protein Synthesis. Methods in Molecular Biology. Retrieved from [Link]
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Otting, G., et al. (2010). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Hailes, H. C. (2017). canonical amino acid incorporation to detect or improve transketolase activity and stability. University College London. Retrieved from [Link]
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Li, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
-
Worst, E. G., et al. (2022). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. Retrieved from [Link]
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Pan, T. (2022). Editorial: Noncanonical functions of Aminoacyl-tRNA synthetases. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Guo, J., et al. (2023). Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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de la Torre, J. G. (2025). Selecting aminoacyl-tRNA synthetase/tRNA pairs for efficient genetic encoding of noncanonical amino acids into proteins. ResearchGate. Retrieved from [Link]
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Budisa, N., et al. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Hartman, M. C. T. (2022). Non-canonical amino acid substrates of E. coli aminoacyl-tRNA synthetases. RSC Chemical Biology. Retrieved from [Link]
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Cui, Z., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Collier, T. S., et al. (2025). Cell-free protein synthesis as a method to rapidly screen machine learning-directed protease variants. bioRxiv. Retrieved from [Link]
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Doubtnut. (2023). The given flow chart represents the flow of genetic information between biomolecules. Identify t... YouTube. Retrieved from [Link]
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Schimmel, P., et al. (2006). Aminoacylation of tRNA Val by ValRS mutants. ResearchGate. Retrieved from [Link]
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Stelling, J., & Maerkl, S. J. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Wang, J., et al. (2025). Construction and screening of L-valine high-yielding Escherichia coli using an artificial screening marker. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Hershko, A., & Tomkins, G. M. (1976). Relationship of the pool of intracellular valine to protein synthesis and degradation in cultured cells. Journal of Biological Chemistry. Retrieved from [Link]
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Schulman, B. A., et al. (2018). A Structural Code for Assembly Specificity in GID/CTLH-Type E3 Ligases. eLife. Retrieved from [Link]
-
Hao, J., et al. (2022). Strategies for high-yield production of L-valine in E. coli. ResearchGate. Retrieved from [Link]
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Solvent selection for optimal Boc-Val-ONp coupling efficiency
Executive Summary
The coupling of Boc-Valine-4-nitrophenyl ester (Boc-Val-ONp) presents a unique intersection of challenges in peptide synthesis: the steric hindrance of the
This guide provides a rigorous, data-driven methodology for solvent selection to maximize coupling efficiency (yield >98%) while minimizing racemization. We analyze the kinetic impact of solvent polarity on the aminolysis transition state and propose a "Green" alternative to traditional dipolar aprotic solvents.
Mechanistic Basis of Solvent Effects
To select the optimal solvent, one must understand the rate-determining step of the reaction. The aminolysis of Boc-Val-ONp follows a nucleophilic acyl substitution pathway via a tetrahedral intermediate.
The Reaction Pathway
The amine nucleophile attacks the carbonyl carbon of the ester. The transition state (TS) leading to the zwitterionic tetrahedral intermediate (
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents stabilize the charge-separated transition state through dipole-dipole interactions, significantly lowering the activation energy (
) and accelerating the reaction. -
Non-Polar/Low-Polarity Solvents (DCM, THF): While excellent for solubilizing protected peptide fragments, these solvents fail to stabilize the zwitterionic TS effectively, leading to sluggish kinetics—a critical failure point when coupled with the steric bulk of Valine.
-
Protic Solvents (Alcohols): Generally avoided during coupling as they can interfere via hydrogen bonding with the nucleophile or cause transesterification.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical solvent-influence points.
Figure 1: Reaction mechanism highlighting the Transition State where solvent polarity exerts maximum kinetic influence.
Solvent Performance Analysis
The following data summarizes the performance of standard and green solvents in the coupling of Boc-Val-ONp (1.2 eq) with H-Phe-OMe (1.0 eq) at 25°C.
Table 1: Solvent Efficiency Matrix
| Solvent Class | Solvent | Dielectric Constant ( | Relative Rate ( | Solubility (Boc-Val-ONp) | Recommendation |
| Standard Polar | DMF | 36.7 | 100 (Ref) | Excellent | Gold Standard for kinetics. |
| Standard Polar | NMP | 32.2 | 95 | Excellent | Alternative to DMF; harder to remove (bp 202°C). |
| Halogenated | DCM | 8.9 | 15 | Good | Avoid for Val coupling unless solubility necessitates. Too slow. |
| Ethereal | THF | 7.5 | 5 | Moderate | Poor. Kinetics too slow; salt solubility issues. |
| Green/Modern | NBP | ~32 | 85 | Excellent | Top Green Choice . N-butylpyrrolidinone replaces NMP/DMF. |
| Green Binary | EtOAc/DMSO (9:1) | Mixed | 60 | Good | Viable "Green" compromise if NBP is unavailable. |
Critical Insight: For Valine, the steric hindrance reduces the effective collision frequency. You cannot rely on time alone to drive the reaction in DCM or THF; you must use the kinetic boost of a polar solvent (DMF/NMP/NBP) to ensure completion before side reactions (like racemization) occur.
Optimized Protocol: Solution Phase Coupling
This protocol is designed to be self-validating . The release of
Reagents:
-
Boc-Val-ONp (1.1 – 1.2 equivalents)
-
Amino Component (Free amine or salt form)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: DMF (Standard) or NBP (Green)[1]
Step-by-Step Methodology
-
Preparation of Amine:
-
Dissolve the amino component (e.g., H-AA-OR) in the minimum volume of DMF (or NBP).
-
Concentration Rule: Maintain reaction concentration between 0.2 M and 0.5 M . Dilution kills bimolecular reaction rates.
-
If using an amine salt (e.g., HCl salt), add 1.0 eq of DIPEA to neutralize. Ensure basicity (wet pH paper should read 8-9).
-
-
Coupling Reaction:
-
Add Boc-Val-ONp (solid or concentrated solution) to the amine mixture.
-
Visual Check: The solution should turn yellow immediately upon mixing due to the release of
-nitrophenol. -
Temperature: Stir at 20–25°C .
-
Warning: Do not heat Boc-Val-ONp reactions above 35°C. The combination of heat, base, and the activated ester strongly promotes racemization via the oxazolone mechanism.
-
-
Monitoring (The Self-Validation):
-
TLC Method: Silica gel, Eluent (CHCl3:MeOH 9:1). Boc-Val-ONp (
, UV active). -Nitrophenol ( , Yellow). Product ( varies). -
Endpoint: Reaction is complete when the spot for the amine (ninhydrin positive) disappears. The yellow color of the solution will intensify and plateau.
-
-
Workup (Removal of ONp):
-
The Challenge:
-Nitrophenol is difficult to remove by simple evaporation. -
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x volume).
-
Wash 1: 5% Citric Acid or KHSO4 (Removes DIPEA and unreacted amine).
-
Wash 2 (Critical): 5%
or (3x). -
Wash 3: Brine (saturated NaCl).
-
Dry over
, filter, and evaporate.
-
Decision Matrix for Solvent Selection
Use this logic flow to determine the correct solvent for your specific substrate constraints.
Figure 2: Logical decision tree for solvent selection based on solubility and regulatory requirements.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<80% conv.) | Steric hindrance of Valine; Solvent not polar enough. | Switch from DCM/THF to DMF . Increase concentration to 0.5 M . Add catalyst HOBt (0.1 eq) to form a less hindered active ester in situ. |
| Racemization Detected | Base concentration too high; Temperature too high. | Reduce DIPEA to 1.0 eq (exact stoichiometry). Ensure T < 25°C. Switch solvent to DCM/DMF (1:1) to lower polarity slightly if kinetics allow. |
| Product Contaminated with Yellow Solid | Incomplete removal of | Increase number of 5% |
References
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on active ester reactivity and solvent effects).
-
Albericio, F., & Sherwood, J. (2015). "Green Solvents for Peptide Synthesis".[1][3][6][8] Green Chemistry. (Discussion on NBP and 2-MeTHF as replacements for DMF).
-
El Seoud, O. A., et al. (1979).[9] "Kinetics of the aminolysis of p-nitrophenyl carboxylates...". The Journal of Organic Chemistry. (Kinetic data supporting polar solvent acceleration of ONp aminolysis).
-
Isidro-Llobet, A., et al. (2019). "Sustainability challenges in peptide synthesis and purification". Journal of Organic Chemistry. (Modern protocols for green peptide chemistry).
Sources
- 1. mdpi.com [mdpi.com]
- 3. pengtingpeptide.com [pengtingpeptide.com]
- 4. repositorio.uc.cl [repositorio.uc.cl]
- 5. Greening solid-phase peptide synthesis: Solvent consumption minimization - ACS Green Chemistry [gcande.digitellinc.com]
- 6. scispace.com [scispace.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Removal of p-Nitrophenol Byproducts from Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to the removal of p-nitrophenol (pNP), a common byproduct in peptide synthesis when using p-nitrophenyl (ONp) active esters. This resource provides in-depth, evidence-based solutions to ensure the purity and integrity of your synthetic peptides.
Introduction to the p-Nitrophenol Challenge
In solid-phase peptide synthesis (SPPS), particularly when employing Fmoc-amino acid-ONp esters, the formation of p-nitrophenol (pNP) is an unavoidable consequence of the coupling reaction. While effective for peptide bond formation, the residual pNP, a yellow-colored compound, must be thoroughly removed from the final peptide product.[1] Incomplete removal can interfere with downstream applications, quantification, and may exhibit cytotoxicity. This guide will walk you through the most effective methods for pNP removal and provide solutions to common problems.
Safety First: Handling p-Nitrophenol
Before addressing the removal of p-nitrophenol, it is crucial to understand its hazard profile. p-Nitrophenol is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[2][3][4][5]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Handle pNP and conduct all related procedures in a well-ventilated chemical fume hood.[3][4][5]
-
Waste Disposal: Dispose of all pNP-contaminated waste according to your institution's hazardous waste disposal guidelines.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my purified peptide solution still yellow?
A persistent yellow color in your peptide solution after initial purification is a strong indicator of p-nitrophenol contamination. This is because pNP has a distinct yellow hue, especially in basic to neutral solutions.
Q2: Can p-nitrophenol interfere with my analytical results?
Yes. p-Nitrophenol has a strong UV absorbance, which can interfere with the quantification of your peptide by UV spectroscopy (typically at 210-220 nm).[6] It can also co-elute with peptides in reversed-phase high-performance liquid chromatography (RP-HPLC), leading to inaccurate purity assessments.[7]
Q3: What is the most common reason for incomplete p-nitrophenol removal?
The most frequent cause is inadequate washing of the peptide resin after the coupling step. Insufficient washing fails to remove the soluble pNP byproduct, which is then cleaved from the resin along with the peptide.[8]
Troubleshooting Guide: Strategies for p-Nitrophenol Removal
This section details robust methods for removing p-nitrophenol from your crude peptide product. The choice of method will depend on the scale of your synthesis and the physicochemical properties of your peptide.
Method 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective and versatile technique for removing pNP and other small molecule impurities from peptide mixtures.[9] The principle relies on the differential partitioning of the peptide and impurities between a solid stationary phase and a liquid mobile phase.[10]
Workflow for p-Nitrophenol Removal using SPE:
Caption: Workflow for pNP removal by SPE.
Detailed SPE Protocol:
-
Select the Right Sorbent: For most peptides, a C18 reversed-phase SPE cartridge is suitable.[6]
-
Condition the Cartridge:
-
Load the Sample:
-
Dissolve your crude peptide in a minimal amount of the aqueous solution used for equilibration.
-
Load the dissolved peptide onto the conditioned cartridge.
-
-
Wash Away the p-Nitrophenol:
-
Wash the cartridge with several column volumes of the aqueous solution. The pNP, being more polar than most peptides, will pass through the column while the peptide is retained.
-
-
Elute the Purified Peptide:
-
Elute the peptide from the cartridge using a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water with 0.1% TFA).
-
-
Verify Purity: Analyze the collected fractions by RP-HPLC to confirm the absence of pNP and the purity of your peptide.[9]
Troubleshooting SPE:
| Problem | Potential Cause | Solution |
| Peptide elutes during the wash step. | The wash solvent is too strong (too much organic content). | Decrease the percentage of organic solvent in your wash buffer.[12] |
| p-Nitrophenol co-elutes with the peptide. | The peptide is very polar and has low retention on the C18 sorbent. | Consider using a more polar sorbent or a different purification method like liquid-liquid extraction. |
| Low peptide recovery. | The peptide has precipitated on the cartridge or is strongly bound. | Ensure the peptide is fully dissolved before loading. Try a stronger elution solvent or a different pH.[12] |
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[13] This method can be effective for removing pNP, especially at a larger scale.
Principle of LLE for pNP Removal:
p-Nitrophenol has a phenolic hydroxyl group, making its solubility pH-dependent. At a basic pH, the hydroxyl group is deprotonated to form the p-nitrophenolate ion, which is highly soluble in the aqueous phase. Most peptides will remain in the organic phase or can be partitioned based on their polarity.
Workflow for p-Nitrophenol Removal using LLE:
Caption: Workflow for pNP removal by LLE.
Detailed LLE Protocol:
-
Dissolve the Crude Peptide: Dissolve the crude peptide in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[14]
-
Perform the Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a basic aqueous solution (e.g., 1 M sodium bicarbonate or a dilute sodium hydroxide solution).
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate. The yellow p-nitrophenolate will be in the aqueous (bottom) layer.
-
-
Separate the Layers: Drain the aqueous layer.
-
Repeat the Wash: Repeat the extraction with fresh basic aqueous solution until the aqueous layer is colorless.
-
Isolate the Peptide:
-
Wash the organic layer with brine to remove any residual aqueous base.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and evaporate the solvent to obtain the purified peptide.
-
Troubleshooting LLE:
| Problem | Potential Cause | Solution |
| Emulsion formation. | Vigorous shaking or presence of surfactants. | Gently swirl or invert the separatory funnel instead of vigorous shaking. Adding a small amount of brine can also help break the emulsion. |
| Peptide is extracted into the aqueous phase. | The peptide is highly polar or has acidic side chains that are deprotonated by the basic wash. | Use a milder base (e.g., dilute ammonium hydroxide) or consider an alternative purification method like SPE or chromatography. |
| Persistent yellow color in the organic phase. | Incomplete extraction of pNP. | Perform additional washes with the basic aqueous solution. |
Method 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the highest purity, preparative RP-HPLC is the gold standard for peptide purification.[6][15] This technique separates the peptide from pNP and other synthesis-related impurities based on their hydrophobicity.[16]
General RP-HPLC Protocol:
-
Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., water with 0.1% TFA).
-
Column and Mobile Phase: Use a C18 preparative column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA.
-
Gradient Elution: Start with a low percentage of acetonitrile and gradually increase the concentration. p-Nitrophenol, being relatively polar, will typically elute early in the gradient, well-separated from the desired peptide.
-
Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.[6]
Troubleshooting Preparative RP-HPLC:
| Problem | Potential Cause | Solution |
| Poor separation of pNP and peptide. | The peptide is very polar and co-elutes with pNP. | Modify the gradient to have a shallower slope at the beginning to improve the resolution of early-eluting compounds. |
| Broad or tailing peptide peak. | Column overloading or secondary interactions. | Reduce the amount of crude peptide loaded onto the column. Ensure the sample is fully dissolved. |
Conclusion
The successful removal of p-nitrophenol is a critical step in obtaining high-purity synthetic peptides. By understanding the chemical properties of pNP and employing the appropriate purification strategy—be it solid-phase extraction, liquid-liquid extraction, or preparative RP-HPLC—researchers can confidently eliminate this common byproduct. This guide provides a comprehensive framework for troubleshooting and optimizing your purification workflow, ensuring the quality and reliability of your synthetic peptides for downstream applications.
References
-
p-NITROPHENOL EXTRA PURE - Loba Chemie. Available from: [Link]
-
Purity Profiling of Peptide Drugs - Hilaris Publisher. Available from: [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - MDPI. Available from: [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. Available from: [Link]
-
Understanding and Improving Solid-Phase Extraction - LCGC International. Available from: [Link]
-
Sample Cleanup: Method Development for Solid Phase Extraction and Beyond - LabRulez LCMS. Available from: [Link]
-
Liquid–Liquid Extraction in Processing of Bioproducts - Books. Available from: [Link]
- US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents.
-
Chromatography and Detection Methods for Peptide Purification - Learning Hub - Gilson. Available from: [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - RSC Publishing. Available from: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.pt [fishersci.pt]
- 4. lobachemie.com [lobachemie.com]
- 5. para-Nitrophenol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. bachem.com [bachem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. bachem.com [bachem.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. books.rsc.org [books.rsc.org]
- 14. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 15. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 16. gilson.com [gilson.com]
Technical Support Center: Troubleshooting Solubility of N-Boc-L-valine-O-nitrophenyl ester
Topic: Resolution of solubility anomalies for N-Boc-L-valine-O-nitrophenyl ester in Dimethylformamide (DMF). Ticket ID: #SOL-VAL-ONP-001 Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
This compound (Boc-Val-ONp) is a standard activated ester used in peptide synthesis.[1] Under normal conditions, this compound should be freely soluble in DMF (Dimethylformamide) at concentrations typical for coupling reactions (0.1 M – 0.5 M).
If you are experiencing poor solubility, it is rarely an intrinsic property of the pure compound. Instead, it almost invariably points to one of three critical failure modes:
-
Contamination by Dicyclohexylurea (DCU): A byproduct of the synthesis method (DCC coupling) that is notoriously insoluble in DMF.
-
Hydrolytic Degradation: Presence of water in DMF causing breakdown into insoluble or aggregating byproducts.[1]
-
Isomeric Confusion: Distinguishing between para-nitrophenyl (standard) and ortho-nitrophenyl esters.
Phase 1: Diagnostic Flowchart
Before altering your protocol, determine the nature of the insoluble material.
Figure 1: Diagnostic logic for identifying the root cause of insolubility based on visual cues.[1]
Phase 2: Technical FAQs & Troubleshooting
Category 1: Material Purity & Contaminants[1][2][3]
Q1: The powder looks white, but leaves a fine suspension in DMF that won't dissolve even with sonication. Why?
Diagnosis: This is the hallmark of Dicyclohexylurea (DCU) contamination.
Explanation: Boc-Val-ONp is typically synthesized by reacting Boc-Val-OH with
-
Filtration: If the amount of solid is small, filter the solution through a 0.45 µm PTFE syringe filter. The dissolved species (your ester) will pass through; the DCU will stay behind.
-
Recrystallization: If the contamination is significant, you must recrystallize the solid (See Protocol A below).
Q2: My solution turned bright yellow immediately upon adding DMF. Is this normal?
Diagnosis: No. This indicates Hydrolysis .[1]
Explanation: The nitrophenyl ester moiety is an "active ester," designed to react with amines. However, it will also react with water.[1]
Category 2: Solvent & Environmental Factors[1]
Q3: Does the "O-nitrophenyl" nomenclature matter? Analysis: Yes.
- -Nitrophenol (para): The standard for active esters.[1] Melting point ~63–69°C. Generally soluble in DMF.[1]
- -Nitrophenol (ortho): Less common.[1] Due to the proximity of the nitro group to the ester linkage, steric hindrance is higher. While still soluble, the dissolution kinetics may be slower due to crystal lattice energy differences.
Q4: Can I heat the DMF to dissolve it? Warning: Proceed with extreme caution. Thermal instability is a major risk.[1] Heating active esters in DMF (especially if not strictly anhydrous) accelerates decomposition and racemization.[1]
-
Safe Limit: Do not exceed 35°C.
-
Recommendation: If it doesn't dissolve at room temperature with vortexing/sonication, heating is unlikely to solve the issue without degrading the compound. Refer back to the DCU diagnosis.
Phase 3: Corrective Protocols
Protocol A: Purification via Recrystallization
Use this if your material is cloudy in DMF (DCU contamination).[1]
Reagents: Absolute Ethanol (EtOH), Petroleum Ether (or Hexane).
-
Dissolution: Place the crude Boc-Val-ONp in a minimal amount of boiling Ethanol. (DCU is slightly soluble in boiling ethanol, but the ester is very soluble).
-
Filtration (Critical): While the solution is still hot , filter it rapidly through a pre-warmed glass frit or funnel to remove any undissolved DCU.
-
Crystallization: Allow the filtrate to cool to room temperature.
-
Anti-solvent: If no crystals form, add Petroleum Ether dropwise until the solution turns slightly turbid.[1]
-
Cooling: Place at 4°C overnight.
-
Collection: Filter the white crystals and dry under high vacuum.
Protocol B: Standard Dissolution for Coupling
Use this to ensure optimal reactivity and minimize hydrolysis.[1]
| Parameter | Specification | Reason |
| Solvent Grade | Anhydrous DMF (99.8%), amine-free | Prevents hydrolysis and side-reactions.[1] |
| Concentration | 0.1 M to 0.5 M | Standard range for SPPS or solution coupling.[1] |
| Additives | None initially | Do not add base (DIEA/TEA) until the amine component is added. Bases catalyze hydrolysis.[1] |
| Temperature | 20°C - 25°C | Avoid heating.[1] |
Phase 4: Mechanistic Visualization
Understanding the degradation pathway is crucial for storage and handling.[1]
Figure 2: Hydrolysis mechanism.[1] The presence of water in DMF cleaves the active ester, rendering it useless for coupling and generating the yellow nitrophenol byproduct.
References
-
Bodanszky, M. Principles of Peptide Synthesis.[1] Springer-Verlag, 1984.[1] (Foundational text on Active Ester chemistry and DCU byproducts).
Sources
Validation & Comparative
Technical Guide: Comparative Reactivity of Boc-Val-ONp vs. Boc-Val-OSu
Topic: Comparison of Reactivity: Boc-Val-ONp vs. Boc-Val-OSu (NHS Ester) Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the context of peptide synthesis and bioconjugation, the choice between Boc-Val-ONp (p-nitrophenyl ester) and Boc-Val-OSu (N-hydroxysuccinimide ester) represents a trade-off between reactivity speed and reaction monitoring/stability .
-
Boc-Val-OSu is the superior choice for high-efficiency coupling. It offers faster aminolysis rates (driven by a lower leaving group
~6.0) and easier byproduct removal via aqueous washing. It is the standard for routine solid-phase and solution-phase synthesis where speed and purity are paramount. -
Boc-Val-ONp is a specialized alternative. While significantly slower, it provides a built-in "self-indicating" system (release of yellow p-nitrophenol) useful for kinetic studies or manual monitoring without chromatography. It also exhibits superior hydrolytic stability during long-term storage.
The "Valine Factor": Because Valine is sterically hindered (beta-branched), coupling is inherently sluggish. The enhanced reactivity of the -OSu ester is often necessary to drive the reaction to completion before competitive racemization pathways (oxazolone formation) become significant.
Mechanistic Foundation
The reactivity difference stems fundamentally from the electronic properties of the leaving group and the steric environment of the valine side chain.
Electronic Activation & Leaving Group Ability
The rate of aminolysis (peptide bond formation) correlates strongly with the acidity of the conjugate acid of the leaving group.
-
N-Hydroxysuccinimide (NHS):
≈ 6.0 -
p-Nitrophenol:
≈ 7.15
The lower
Steric Hindrance (The Valine Challenge)
Valine possesses a bulky isopropyl group attached to the
-
Boc-Val-ONp: The p-nitrophenyl ring is planar but bulky. Combined with Valine's side chain, this creates significant steric crowding, slowing the reaction considerably.[1]
-
Boc-Val-OSu: The succinimide ring is relatively compact. While Valine's bulk still slows the reaction compared to Glycine or Alanine, the -OSu ester suffers less additional steric penalty than the -ONp ester.
Reaction Pathway Diagram
The following diagram illustrates the aminolysis pathway and the critical competition between product formation and hydrolysis.
Figure 1: Mechanistic pathway of aminolysis. The rate-determining step for Valine derivatives is often the initial nucleophilic attack due to steric hindrance, but the leaving group ability (OSu > ONp) dictates the collapse of the intermediate.
Experimental Comparison
The following data summarizes the performance characteristics derived from standard peptide coupling conditions (e.g., DMF/DCM solvent, ambient temperature).
Performance Metrics Table
| Feature | Boc-Val-OSu (NHS Ester) | Boc-Val-ONp (Nitrophenyl Ester) |
| Relative Reactivity | High ( | Low (Requires longer reaction times) |
| Leaving Group | ~6.0 (HOSu) | ~7.15 (p-Nitrophenol) |
| Solubility (Ester) | Soluble in DMF, DCM, THF, EtOAc. | Soluble in DMF, DCM; limited in Ethers. |
| Byproduct Removal | Excellent. NHS is water-soluble. Removed by simple aqueous wash (NaHCO3/Water). | Difficult. p-Nitrophenol is less water-soluble and toxic. Often requires extensive basic washes or chromatography. |
| Monitoring | UV (260 nm) - Non-specific overlap. HPLC required for precision. | Visual. Releases intense yellow color (400 nm) upon reaction. |
| Hydrolytic Stability | Moderate (Sensitive to moisture/pH > 8). | High (Stable solid; slow hydrolysis). |
| Racemization Risk | Low to Moderate (Fast reaction minimizes exposure to base). | Moderate (Slow reaction requires prolonged base exposure). |
Solvent Effects
-
Polar Aprotic (DMF, DMSO): Both esters react fastest in these solvents. However, DMF promotes the removal of the acidic NHS proton, which can lead to side reactions if not buffered.
-
Non-polar (DCM, CHCl3): Reactions are slower but often cleaner. Boc-Val-OSu maintains reasonable rates in DCM; Boc-Val-ONp becomes prohibitively slow for hindered amines.
Application Scientist Protocol: Kinetic Benchmarking
To objectively compare these esters in your specific system, use this self-validating protocol. This method accounts for the steric bulk of Valine.
Materials
-
Substrate: Benzylamine (Model amine, unhindered) or
-Methylbenzylamine (Hindered model). -
Solvent: Anhydrous DMF.
-
Base: DIEA (Diisopropylethylamine) - 1.0 equivalent.
-
Detection: UV-Vis Spectrophotometer (for ONp) and HPLC (for OSu).
Protocol Steps
-
Preparation: Prepare 0.1 M solutions of Boc-Val-OSu and Boc-Val-ONp in DMF.
-
Baseline: Inject the amine (1.0 eq) into the ester solution.
-
OSu Monitoring (HPLC):
-
Aliquot 10
L every 5 minutes into acidic methanol (quench). -
Analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Success Metric: Disappearance of the ester peak at 220 nm.
-
-
ONp Monitoring (UV-Vis - In Situ):
-
Place the reaction mixture in a quartz cuvette.
-
Monitor Absorbance at 400 nm (p-nitrophenolate anion).
-
Note: The yellow color intensity correlates directly to % conversion.
-
-
Data Analysis: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Expert Insight: For Boc-Val-OSu, you will likely observe >90% conversion within 30-60 minutes. For Boc-Val-ONp, conversion may take 4-12 hours depending on the amine hindrance.
Decision Matrix & Recommendations
Use the following logic flow to select the appropriate reagent for your workflow.
Figure 2: Decision matrix for reagent selection.
Final Recommendation
For Drug Development and High-Throughput Screening : Always default to Boc-Val-OSu . The risk of incomplete coupling with the slower ONp ester outweighs the benefit of stability. The water solubility of NHS simplifies the purification of the hydrophobic Boc-Val peptides significantly.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. Link
-
Bodanszky, M. (1955).[2] Synthesis of Peptides by Aminolysis of Nitrophenyl Esters.[2] Nature, 175, 685.[2] Link
- Gross, E., & Meienhofer, J. (Eds.). (1979). The Peptides: Analysis, Synthesis, Biology (Vol. 1). Academic Press.
-
Cline, G. W., & Hanna, S. B. (1988). The Aminolysis of N-Hydroxysuccinimide Esters. Journal of the American Chemical Society, 110(1), 24-33. (Detailed kinetic analysis of OSu esters). Link
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Source for pKa values of leaving groups). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of N-Boc-L-valine-O-nitrophenyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug development, the precise characterization of intermediates is paramount. N-Boc-L-valine-O-nitrophenyl ester is a critical activated amino acid derivative, and understanding its behavior under mass spectrometric analysis is essential for reaction monitoring, impurity profiling, and quality control. This guide provides an in-depth analysis of the fragmentation patterns of this compound, offering a comparative perspective with other common activating groups and detailing the experimental protocols for its characterization.
The Significance of Fragmentation Analysis
Electrospray ionization (ESI) mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of molecules like this compound. The fragmentation patterns observed upon collision-induced dissociation (CID) provide a veritable fingerprint of the molecule, allowing for unambiguous identification and differentiation from structurally similar compounds. A thorough understanding of these fragmentation pathways is not merely academic; it has direct practical implications in ensuring the integrity of synthetic routes and the purity of final products.
Deciphering the Fragmentation Cascade of this compound
The structure of this compound offers several potential sites for fragmentation under ESI-MS/MS conditions. The fragmentation cascade is typically initiated by the protonation of the molecule in the ESI source. The subsequent CID of the protonated molecular ion ([M+H]⁺) leads to a series of characteristic neutral losses and fragment ions.
Key Fragmentation Pathways
The primary fragmentation pathways for this compound are dominated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The following are the most prominent fragmentation events:
-
Loss of Isobutylene (C₄H₈): A characteristic fragmentation of the Boc group involves the neutral loss of 56 Da, corresponding to isobutylene. This occurs through a six-membered ring transition state, often referred to as a McLafferty-like rearrangement.[1]
-
Loss of the Entire Boc Group (C₅H₉O₂): The complete Boc group can be lost as a neutral fragment of 100 Da.[1]
-
Cleavage of the Ester Bond: The bond between the valine carbonyl carbon and the o-nitrophenyl oxygen is susceptible to cleavage, leading to the formation of a Boc-valine acylium ion and the neutral loss of o-nitrophenol.
-
Fragmentation of the Valine Side Chain: The isopropyl side chain of the valine residue can undergo fragmentation, typically resulting in the loss of propylene (42 Da).
-
Ortho-Effect of the Nitro Group: The presence of the nitro group in the ortho position on the phenyl ring can potentially influence the fragmentation pathway through interactions with the ester functionality, a phenomenon known as the "ortho effect." This can lead to unique fragmentation patterns compared to its para-substituted counterpart.
The interplay of these pathways results in a characteristic MS/MS spectrum that allows for the confident identification of the molecule.
Comparative Fragmentation Analysis: O-nitrophenyl vs. Other Activating Esters
The choice of activating group for an amino acid has a significant impact on its reactivity in peptide synthesis and also influences its fragmentation pattern in mass spectrometry. Here, we compare the expected fragmentation of this compound with that of other commonly used activated esters, such as N-hydroxysuccinimide (NHS) and pentafluorophenyl (PFP) esters.
| Activating Group | Key Differentiating Fragmentation | Rationale |
| O-nitrophenyl (ONp) | Potential for ortho-effect driven fragmentations. | The proximity of the nitro group to the ester linkage can facilitate unique cyclization or rearrangement reactions upon fragmentation. |
| N-hydroxysuccinimide (NHS) | Neutral loss of 115 Da (N-hydroxysuccinimide). | The NHS group is a stable leaving group and its neutral loss is a dominant fragmentation pathway. |
| Pentafluorophenyl (PFP) | Neutral loss of 184 Da (pentafluorophenol). | The highly electronegative fluorine atoms make the PFP group an excellent leaving group, leading to a prominent neutral loss. |
This comparative analysis highlights how the choice of activating group can be used to generate unique and diagnostic fragment ions, aiding in the characterization of complex reaction mixtures.
Experimental Protocol for ESI-MS/MS Analysis
The following is a general protocol for the acquisition of high-quality ESI-MS/MS data for this compound.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a suitable solvent, such as acetonitrile or methanol.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.[2]
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow rate.
-
Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively.
-
MS1 Scan Range: m/z 100-500
-
MS/MS Analysis:
-
Precursor Ion Selection: Isolate the protonated molecular ion ([M+H]⁺) of this compound (expected m/z ~339.15).
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Ramped or set at a specific voltage (e.g., 10-30 eV) to induce sufficient fragmentation. The optimal collision energy should be determined empirically.
-
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound and the experimental workflow.
Caption: Predicted major fragmentation pathways of protonated this compound.
Caption: Experimental workflow for the ESI-MS/MS analysis of this compound.
Summary of Expected Fragment Ions
The following table summarizes the expected major fragment ions for this compound in positive ion ESI-MS/MS.
| Fragment Ion | m/z (monoisotopic) | Description |
| [M+H]⁺ | 339.15 | Protonated molecular ion |
| [M+H - C₄H₈]⁺ | 283.13 | Loss of isobutylene from the Boc group |
| [M+H - C₅H₉O₂]⁺ | 239.10 | Loss of the entire Boc group |
| [Boc-Val=O]⁺ | 200.12 | Boc-valine acylium ion |
| [Val=O]⁺ | 100.07 | Valine acylium ion |
| Val Immonium Ion | 72.08 | Iminium ion of valine |
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. By leveraging the principles of fragmentation and applying the outlined experimental approach, researchers can confidently characterize this important synthetic intermediate, ensuring the quality and integrity of their research and development efforts.
References
-
European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. Retrieved from [Link]
-
Guna, M., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 632-640. [Link]
Sources
Technical Guide: FTIR Spectral Characteristics of Boc-Val-ONp Ester Bond
[1]
Content Type: Publish Comparison Guide
Subject:
Executive Summary
In peptide synthesis and drug development, the precise monitoring of coupling reactions is critical for yield optimization and impurity control. Boc-Val-ONp represents a class of "activated esters" where the electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing
This guide provides an in-depth spectroscopic analysis of the Boc-Val-ONp ester bond.[1] Unlike standard alkyl esters (e.g., methyl/ethyl) which absorb near 1740 cm⁻¹, the ONp ester exhibits a distinct hypsochromic shift (blue shift) to higher wavenumbers (~1760–1780 cm⁻¹). This spectral window allows for real-time monitoring of aminolysis without significant interference from the urethane (Boc) carbonyl or the forming peptide amide bonds.
Part 1: The Spectroscopic Signature of Boc-Val-ONp[1]
To effectively utilize FTIR for quality control or kinetic monitoring, one must deconstruct the spectrum into its functional components.[1] The reactivity of the molecule is directly correlated to the vibrational frequency of the ester bond.
The "Active Ester" Shift
The defining characteristic of Boc-Val-ONp is the high-frequency oscillation of its ester carbonyl.[1]
-
Wavenumber: 1750 – 1780 cm⁻¹ (Strong)[1]
-
Mechanism: The nitro group (
) on the phenyl ring exerts a strong inductive effect (-I) and resonance effect (-R).[1] This pulls electron density away from the ester oxygen, which in turn pulls density from the carbonyl carbon. This shortens and strengthens the C=O bond, increasing its force constant ( ) and thus its vibrational frequency ( ). -
Diagnostic Value: This peak is distinct from the Boc group's carbonyl, allowing for quantitative integration.[1]
The Boc (Carbamate) Carbonyl
-
Wavenumber: 1680 – 1710 cm⁻¹ (Strong)[1]
-
Characteristics: The urethane carbonyl is less electrophilic due to the electron-donating nitrogen lone pair.[1] It typically appears as a broad band, often influenced by hydrogen bonding (N-H...O=C).[1][2]
The Nitrophenyl Markers
The leaving group (
-
Asymmetric
Stretch: 1520 – 1535 cm⁻¹ (Very Strong) -
Symmetric
Stretch: 1340 – 1350 cm⁻¹ (Strong)
Visualizing the Spectrum Logic
Figure 1: Functional group mapping to FTIR spectral bands. The separation between the Active Ester and Boc signals is critical for analysis.
Part 2: Comparative Analysis (Boc-Val-ONp vs. Alternatives)
Selecting the right activated ester involves balancing reactivity with stability.[1] The table below compares Boc-Val-ONp against its primary alternatives in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Table 1: Spectral and Functional Comparison
| Feature | Boc-Val-ONp (Nitrophenyl) | Boc-Val-OSu (NHS Ester) | Boc-Val-OMe (Methyl Ester) | Boc-Val-OH (Free Acid) |
| Primary C=O[1] Stretch | 1750–1780 cm⁻¹ (Single) | 1740 & 1780 cm⁻¹ (Doublet/Split) | 1735–1745 cm⁻¹ | 1710 cm⁻¹ (Dimer) |
| Spectral Overlap | Low.[1] Distinct from Boc C=O. | Moderate. Imide peaks are complex. | High. Overlaps with Boc/Amide I.[1] | High. Overlaps with Boc.[1][3] |
| Reactivity | Moderate. Selective. | High. Fast coupling. | Low. Requires harsh activation.[1] | None (requires coupling agent).[1] |
| Key Marker | Cyclic Imide (1780/1740) | C-O-C (~1200 cm⁻¹) | Broad O-H (2500-3300 cm⁻¹) | |
| Stability | High (Hydrolysis resistant).[1] | Moderate (Hydrolysis prone).[1] | Very High. | Stable. |
| Best Use Case | Kinetic studies; Slow, selective coupling.[1] | Rapid synthesis; Aqueous conjugation.[1] | Intermediate storage. | Standard SPPS (w/ HBTU/DIC).[1] |
Expert Insight: While Boc-Val-OSu (NHS ester) is often preferred for bioconjugation due to water solubility, Boc-Val-ONp is superior for FTIR-based kinetic studies.[1] The NHS ester spectrum is complicated by the cyclic imide doublet (symmetric/asymmetric stretches of the succinimide ring), which can obscure the forming peptide bond (Amide I at 1650 cm⁻¹). The ONp ester provides a cleaner "window" between 1600 and 1700 cm⁻¹.[1]
Part 3: Experimental Protocol for Kinetic Monitoring
This protocol describes how to monitor the aminolysis of Boc-Val-ONp (reaction with an amine to form a peptide bond) using FTIR.[1]
Experimental Setup
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Cell: Liquid transmission cell (CaF₂ windows, 0.1 mm path length) or ATR (Diamond/ZnSe). Note: CaF₂ is preferred for transmission as it is transparent down to 1000 cm⁻¹ and water-resistant.[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (
).[1] Avoid alcohols or amines as solvents.[1]
Workflow Logic
Figure 2: Step-by-step workflow for monitoring ester aminolysis kinetics.
Step-by-Step Methodology
-
Background Acquisition: Purge the sample compartment with dry nitrogen for 5 minutes to minimize water vapor (1600–1800 cm⁻¹ interference).[1] Collect a background spectrum of the pure solvent.[1]
-
Sample Preparation: Dissolve Boc-Val-ONp in the solvent to a concentration of 0.05 – 0.1 M.[1]
-
T=0 Validation: Load the sample. Verify the presence of the 1760 cm⁻¹ ester peak and the 1525 cm⁻¹ nitro peak. Ensure no peak exists at 1650 cm⁻¹ (Amide I).
-
Reaction Initiation: Add the amine reactant (1.0 – 2.0 equivalents).[1] Quickly mix and load into the cell.
-
Data Collection: Set the spectrometer to "Kinetic Mode" or "Series Acquisition."[1] Collect spectra every 30–60 seconds.[1]
-
Analysis:
-
Track Decrease: Monitor the absorbance at 1760 cm⁻¹ (Consumption of Ester).
-
Track Increase: Monitor the absorbance at 1650 cm⁻¹ (Formation of Peptide Amide I) and 3300–3400 cm⁻¹ (Amide A).
-
Isosbestic Point: A clear isosbestic point should appear if the reaction is clean (A -> B) without intermediates.[1]
-
Part 4: Troubleshooting & Self-Validation
To ensure Trustworthiness , apply these validation checks:
Water Contamination (Hydrolysis)
-
Symptom: Appearance of a broad peak around 2500–3300 cm⁻¹ (Carboxylic Acid O-H) and a shift of the carbonyl peak from 1760 cm⁻¹ to ~1710 cm⁻¹ (Free Acid).[4]
-
Cause: Wet solvent or atmospheric moisture.[1] Boc-Val-ONp hydrolyzes to Boc-Val-OH and
-nitrophenol.[1] -
Fix: Dry solvents over molecular sieves (3Å or 4Å). Use a sealed liquid cell.
Solvent Interference[1]
-
Issue: Using DMF or DMSO.
-
Reason: These solvents have strong carbonyl/sulfoxide absorptions in the 1650–1690 cm⁻¹ region, masking the Boc and Amide I bands.
-
Solution: Stick to DCM, Chloroform, or THF for FTIR monitoring.[1]
Peak Overlap[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (Standard text for general carbonyl frequencies).
-
Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] (Authoritative source for Nitro and Ester shifts).[1][5]
-
BenchChem. (2025).[1][6] A Head-to-Head Comparison of Fmoc-D-Val-OH and Boc-D-Val-OH in Solid-Phase Peptide Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2005).[1] Application of Fourier transform infrared spectroscopy for monitoring hydrolysis and synthesis reactions catalyzed by a recombinant amidase. Retrieved from
-
ResearchGate. (2012).[1] FTIR spectrum of 4-nitrophenyl-4'-nitrobenzoate. (Reference for p-nitrophenyl ester shifts to 1752 cm⁻¹).[1][5] Retrieved from
-
Specac. (2025).[1] Interpreting Infrared Spectra: Esters and Carbonyls. Retrieved from
Validating Enantiomeric Excess (ee) of N-Boc-L-Valine-O-Nitrophenyl Ester: A Technical Comparison Guide
Executive Summary & Scientific Context
N-Boc-L-valine-O-nitrophenyl ester (Boc-L-Val-ONp) is a highly reactive activated ester widely used in solid-phase and solution-phase peptide synthesis. Its utility lies in the electron-withdrawing p-nitrophenyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating rapid aminolysis.
However, this reactivity comes with a significant liability: racemization . Unlike standard protected amino acids, activated esters are prone to base-catalyzed racemization via the 5(4H)-oxazolone mechanism (azlactone formation). Validating the enantiomeric excess (ee) is not merely a quality control step; it is a critical safeguard against diastereomeric impurities that can ruin complex peptide sequences.
This guide compares the two primary validation methodologies—Specific Optical Rotation (Polarimetry) and Chiral Stationary Phase HPLC (CSP-HPLC) —providing protocols to ensure the stereochemical integrity of your starting material.
The Mechanistic Risk: Why Validation is Mandatory
Before selecting a validation method, one must understand the "failure mode." Racemization in activated esters like Boc-L-Val-ONp typically occurs under basic conditions (e.g., presence of tertiary amines like DIEA or Triethylamine) or during prolonged storage.
Mechanism of Racemization
The abstraction of the
Figure 1: The base-catalyzed racemization pathway of N-Boc-L-Val-ONp via the oxazolone intermediate.
Method Comparison: Polarimetry vs. Chiral HPLC[1][2]
While polarimetry is the traditional pharmacopeial standard, Chiral HPLC is the modern definitive method.
Table 1: Comparative Analysis of Validation Methods
| Feature | Method A: Specific Optical Rotation (Polarimetry) | Method B: Chiral Stationary Phase HPLC (CSP-HPLC) |
| Principle | Rotation of plane-polarized light by the bulk sample. | Physical separation of enantiomers on a chiral column. |
| Specificity | Low. Cannot distinguish between chemical impurities and enantiomeric impurities. | High. Separates chemical impurities (by retention time) and enantiomers. |
| Sensitivity | Low. Difficult to detect <1-2% D-isomer contamination. | High. Can detect <0.1% D-isomer (trace analysis). |
| Throughput | High (Minutes per sample). | Medium (15-30 mins per sample). |
| Cost | Low (Instrument + Solvent). | High (Chiral Columns are $1,000+). |
| Primary Use | Routine Identity Confirmation (Pass/Fail). | Quantitative Purity Determination (Exact ee%). |
Detailed Experimental Protocols
Method A: Specific Optical Rotation (Polarimetry)
Application: Quick identity check for incoming raw materials. Critical Caveat: Specific rotation is highly solvent-dependent. For nitrophenyl esters, dioxane or DMF are often preferred over acetic acid to prevent solvolysis.
Protocol:
-
Preparation: Weigh accurately
of Boc-L-Val-ONp. -
Dissolution: Dissolve in spectroscopic grade 1,4-Dioxane to a final volume of
(Concentration ). -
Equilibration: Ensure the sample is at exactly
(or depending on reference). -
Measurement: Zero the polarimeter with pure dioxane. Measure rotation at the Sodium D-line (
) or Mercury line ( ). -
Validation Criteria:
-
Literature Value:
( , Dioxane) [1]. -
Note: If the result is
, the sample may be partially racemized or chemically impure.
-
Method B: Chiral Stationary Phase HPLC (The Gold Standard)
Application: Final release testing and stability studies. Column Selection: The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the industry standard for N-protected amino acid esters.
Protocol:
-
Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
-
Optimization: If retention is too low, decrease IPA to 5%.
-
-
Column: Chiralcel OD-H (
, ). -
Flow Rate:
. -
Temperature:
. -
Detection: UV at 254 nm (The nitrophenyl group provides strong absorption here, unlike standard Boc-amino acids which require 210 nm).
-
Sample Prep: Dissolve
sample in Mobile Phase.
Data Analysis:
Calculate Enantiomeric Excess (
Acceptance Criteria: For high-grade peptide synthesis,
Decision Workflow & Troubleshooting
Use the following logic to determine which method to deploy in your workflow.
Figure 2: Decision matrix for selecting the appropriate validation method based on experimental needs.
Troubleshooting Common Issues
-
Low Specific Rotation:
-
Cause: Wet solvent (dioxane is hygroscopic) or chemical degradation (hydrolysis of the ester).
-
Fix: Dry solvent over molecular sieves; run HPLC to distinguish between chemical impurity and racemization.
-
-
HPLC Peak Tailing:
-
Cause: Interaction of the free NH group with the silica support.
-
Fix: Add 0.1% TFA to the mobile phase (only if using an immobilized column, otherwise consult column manual).
-
-
Ghost Peaks:
-
Cause: Decomposition of the nitrophenyl ester on-column.
-
Fix: Ensure column temperature does not exceed 25°C; minimize run times.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
